2-(p-Tolyl)propan-2-yl sulfofluoridate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62994-87-0 |
|---|---|
Molecular Formula |
C10H13FO3S |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-(2-fluorosulfonyloxypropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H13FO3S/c1-8-4-6-9(7-5-8)10(2,3)14-15(11,12)13/h4-7H,1-3H3 |
InChI Key |
LWCAWQGCQXVDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)OS(=O)(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 P Tolyl Propan 2 Yl Sulfofluoridate
Retrosynthetic Approaches to the 2-(p-Tolyl)propan-2-yl Moiety
A retrosynthetic analysis of the 2-(p-tolyl)propan-2-yl moiety reveals several viable pathways for its construction. The central carbon atom, being a tertiary benzylic position, suggests a disconnection strategy that often involves the formation of a carbon-carbon bond at this site.
Table 1: Potential Grignard Reactions for the Synthesis of 2-(p-Tolyl)propan-2-ol
| Grignard Reagent | Ketone/Ester | Product |
| p-Tolylmagnesium bromide | Acetone | 2-(p-Tolyl)propan-2-ol |
| Methylmagnesium iodide | p-Methylacetophenone | 2-(p-Tolyl)propan-2-ol |
Beyond the Grignard approach, other strategies can be employed to construct the p-tolyl-substituted propane (B168953) carbon skeleton. One such method involves the Friedel-Crafts alkylation of toluene (B28343) with an appropriate three-carbon electrophile. For instance, the reaction of toluene with 2-chloropropane (B107684) in the presence of a Lewis acid catalyst like aluminum chloride could potentially lead to the formation of the desired carbon skeleton, although regioselectivity and over-alkylation can be challenges.
Another approach could involve the oxidation of a suitable precursor like 4-isopropyltoluene (p-cymene). While direct oxidation to the tertiary alcohol is challenging, functionalization of the benzylic position followed by conversion to the alcohol is a plausible route. Additionally, related structures such as 2-(p-tolyl)propan-1-ol can serve as precursors, which can be synthesized and then manipulated to form the tertiary alcohol. targetmol.com For example, oxidation of 2-(p-tolyl)propan-1-ol to the corresponding ketone, followed by a Grignard reaction with a methylmagnesium halide, would yield the desired 2-(p-tolyl)propan-2-ol.
Direct Fluorosulfonylation Strategies
The conversion of the tertiary alcohol, 2-(p-tolyl)propan-2-ol, to the final product, 2-(p-tolyl)propan-2-yl sulfofluoridate, requires a direct fluorosulfonylation method. This transformation can be challenging due to the steric hindrance of the tertiary center and the potential for competing elimination reactions.
The direct conversion of alcohols to their corresponding fluorosulfates is a known transformation, although not as common as other sulfonations. One established reagent for this purpose is sulfuryl chloride fluoride (B91410) (SO2ClF). This reagent can react with alcohols in the presence of a base to form the desired sulfofluoridate. However, the reactivity of SO2ClF and the potential for side reactions, such as the formation of alkyl chlorides, must be carefully managed.
Radical-based methods have emerged as a powerful tool for the synthesis of sulfonyl fluorides. springernature.comthieme-connect.comrsc.org These methods often involve the generation of a fluorosulfonyl radical (•SO2F) which can then react with various substrates. While typically applied to alkenes and alkynes, the adaptation of such methods for the direct substitution of alcohols is an area of ongoing research.
The application of fluorosulfonylation methods to tertiary alcohols like 2-(p-tolyl)propan-2-ol presents specific challenges. The steric bulk around the tertiary carbon can hinder the approach of the fluorosulfonylating agent. This can lead to slower reaction rates and may favor elimination side products, resulting in the formation of 2-(p-tolyl)propene.
To overcome these challenges, optimization of reaction conditions is crucial. This may include the choice of solvent, temperature, and the specific fluorosulfonylating agent. For instance, using a non-coordinating solvent and low temperatures can help to suppress elimination pathways. The choice of base is also critical, with non-nucleophilic, sterically hindered bases being preferred to avoid side reactions.
Recent advancements in synthetic chemistry have led to the development of new reagents for fluorosulfonylation. nih.govresearchgate.net These novel reagents often offer advantages in terms of stability, ease of handling, and reactivity. For example, solid-state, bench-stable reagents like FABI have been developed as effective FSO2 radical precursors under photoredox conditions. springernature.com Similarly, imidazolium-based fluorosulfonate salts have been reported as air-stable crystalline reagents for radical fluorosulfonylation. nih.gov
The application of these newer methodologies to the fluorosulfonylation of tertiary alcohols is a promising area of exploration. Photocatalytic methods, in particular, may offer milder reaction conditions that could be more compatible with sensitive substrates and help to minimize side reactions. The development of bifunctional fluorosulfonyl radical precursors could also provide new avenues for the synthesis of complex sulfonyl fluorides. researchgate.net
Table 2: Comparison of Potential Fluorosulfonylation Reagents
| Reagent | Type | Advantages | Potential Challenges for Tertiary Alcohols |
| Sulfuryl Chloride Fluoride (SO2ClF) | Electrophilic | Commercially available | Potential for elimination and chlorination side reactions |
| FABI | Radical Precursor (Photoredox) | Solid, bench-stable | Substrate scope for alcohols may need investigation |
| Imidazolium Fluorosulfonates | Radical Precursor (Photoredox) | Air-stable, crystalline | Optimization for tertiary alcohols may be required |
Indirect Approaches and Functional Group Interconversions
The synthesis of sulfofluoridates, including the specific target compound this compound, is not limited to direct fluorosulfonylation. A variety of indirect methods, relying on the principle of functional group interconversion, have been developed. These strategies often begin with more accessible sulfur(VI) compounds or employ sophisticated tandem reactions to construct the target molecule efficiently.
A primary strategy in the synthesis of sulfofluoridates involves the conversion of other sulfur(VI) halides and acids. These methods leverage the existing sulfur-carbon bond and focus on the transformation of the functional group attached to the sulfur atom.
From Sulfonyl Chlorides: The most conventional and widely adopted method for synthesizing sulfonyl fluorides is through the halide exchange of the corresponding sulfonyl chlorides. nih.gov This nucleophilic substitution is typically achieved by treating the sulfonyl chloride precursor with a fluoride salt. Potassium fluoride (KF) and potassium bifluoride (KHF₂) are common reagents for this transformation. mdpi.com To enhance the efficacy of the reaction, phase-transfer catalysts such as 18-crown-6 (B118740) ether are often employed, which facilitate the reaction in organic solvents like acetonitrile (B52724) at room temperature. mdpi.com
Hypothetical Conversion of 2-(p-Tolyl)propan-2-yl sulfonyl chloride:
From Sulfonic Acids and Sulfonates: Sulfonic acids and their salts (sulfonates) serve as stable and readily available precursors for sulfonyl fluorides. The conversion is generally a one-pot, two-step process. The sulfonic acid is first converted in situ to a reactive sulfonyl chloride intermediate. Reagents such as cyanuric chloride, in the presence of a catalyst like tetrabutylammonium (B224687) bromide (TBAB), are effective for this chlorination. mdpi.com Following the formation of the sulfonyl chloride, a fluoride source like KHF₂ is added to the reaction mixture to perform the halide exchange, yielding the final sulfonyl fluoride product. mdpi.comresearchgate.net
From Sulfonamides: More recent methodologies have enabled the synthesis of sulfonyl fluorides directly from sulfonamides. This transformation involves the activation of the sulfonamide with a pyrylium (B1242799) tetrafluoroborate (B81430) salt and magnesium chloride (MgCl₂). This activation facilitates the formation of a sulfonyl chloride intermediate in situ, which is subsequently converted to the sulfonyl fluoride by the addition of potassium fluoride. mdpi.com
The following table summarizes various functional group interconversions from Sulfur(VI) compounds to the corresponding sulfofluoridates.
| Starting Material | Key Reagents | General Conditions | Reference |
|---|---|---|---|
| Sulfonyl Chloride | KF, 18-crown-6 ether | Acetonitrile, Room Temperature | mdpi.com |
| Sulfonic Acid/Sulfonate | 1. Cyanuric Chloride, TBAB 2. KHF₂ | One-pot, Acetonitrile, 60 °C | mdpi.com |
| Sulfonamide | 1. Pyrylium-BF₄, MgCl₂ 2. KF | One-pot, Acetonitrile, 60 °C | mdpi.com |
Tandem reactions, also known as cascade or domino reactions, offer a powerful approach to molecular synthesis by enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. This strategy enhances synthetic efficiency by reducing the number of purification steps, saving time and resources.
Palladium-Catalyzed One-Pot Synthesis from Aryl Halides: A prominent tandem strategy for the synthesis of aryl sulfonyl fluorides starts from aryl bromides or iodides. rsc.orgnih.gov This process involves a palladium-catalyzed sulfonylation using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a convenient SO₂ source. nih.govresearchgate.net The reaction first generates an aryl sulfinate intermediate. This intermediate is not isolated but is treated in situ with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), to afford the desired sulfonyl fluoride. mdpi.comnih.gov This one-pot, two-step sequence is valued for its operational simplicity and broad functional group tolerance. nih.govresearchgate.net This method could be applied to a precursor like 1-bromo-4-(prop-1-en-2-yl)benzene, followed by modification of the propene group, or directly if a suitable halide precursor like 2-bromo-2-(p-tolyl)propane were used.
Visible-Light-Mediated Synthesis from Aryldiazonium Salts: Innovations in photoredox catalysis have led to the development of metal-free tandem reactions for sulfonyl fluoride synthesis. Aryldiazonium salts can be coupled with an SO₂ source like DABSO under visible light irradiation. mdpi.com In the presence of a fluoride source, this method provides a wide range of arylsulfonyl fluorides under mild, room-temperature conditions. mdpi.com
Decarboxylative Fluorosulfonylation: A novel copper-catalyzed tandem reaction allows for the synthesis of aryl sulfonyl fluorides from readily available aromatic carboxylic acids. acs.org This method proceeds via a decarboxylative halosulfonylation, where the carboxyl group is replaced with a sulfonyl fluoride moiety in a one-pot process. This strategy is attractive as it avoids the pre-functionalization of the starting acid. acs.org
Radical Fluorosulfonylation of Alkenes: For precursors containing carbon-carbon double bonds, such as 4-(prop-1-en-2-yl)toluene (a potential precursor to the 2-(p-tolyl)propan-2-yl moiety), radical fluorosulfonylation presents a possible synthetic route. nih.gov This reaction involves the radical addition of a fluorosulfonyl radical (•SO₂F) across the alkene. The fluorosulfonyl radical can be generated under photoredox conditions from precursors like sulfuryl chlorofluoride (FSO₂Cl). thieme-connect.de This approach leads to the formation of functionalized alkyl sulfonyl fluorides. nih.gov
The following table outlines key features of tandem reactions developed for sulfofluoridate formation.
| Starting Material | Reaction Type | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Aryl Bromide/Iodide | Pd-Catalyzed Sulfonylation/Fluorination | Pd catalyst (e.g., PdCl₂(AmPhos)₂), DABSO, NFSI | mdpi.comnih.govresearchgate.net |
| Aryldiazonium Salt | Visible-Light Photoredox Catalysis | Organophotocatalyst, DABSO, KHF₂ | mdpi.com |
| Aromatic Carboxylic Acid | Cu-Catalyzed Decarboxylative Fluorosulfonylation | Cu catalyst, SO₂, Electrophilic Fluorine Source | acs.org |
| Alkene (e.g., Styrene) | Radical Fluorosulfonylation | Photocatalyst (e.g., Ir complex), FSO₂Cl | thieme-connect.de |
Mechanistic Studies of 2 P Tolyl Propan 2 Yl Sulfofluoridate Reactivity
Investigating Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Mechanisms
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless, leverages the unique stability and latent reactivity of the sulfur-fluorine bond. nih.govnih.gov Unlike other sulfonyl halides, such as sulfonyl chlorides which are prone to reduction, sulfonyl fluorides react almost exclusively via substitution at the sulfur center. nih.govbldpharm.com This makes them ideal connectors in click chemistry. sigmaaldrich.comsigmaaldrich.com
The central process in the SuFEx reaction of 2-(p-Tolyl)propan-2-yl sulfofluoridate is the nucleophilic attack on the highly electrophilic hexavalent sulfur atom. The strong electronegativity of the oxygen and fluorine atoms polarizes the S(VI) center, making it susceptible to attack by a wide range of nucleophiles, including amines, phenols, and alcohols. researchgate.netresearchgate.net
The mechanism is generally considered to be an associative nucleophilic substitution, proceeding through a trigonal bipyramidal intermediate or transition state. In this process, the incoming nucleophile attacks the sulfur atom, leading to the cleavage of the highly stable S-F bond and the displacement of a fluoride ion. The exceptional stability of the S(VI)-F bond (homolytic bond dissociation energy of ~90 kcal/mol for SO₂F₂) means that this reaction often requires activation, especially with less reactive nucleophiles. bldpharm.com This controlled reactivity is a cornerstone of SuFEx chemistry, ensuring that the reaction is selective and high-yielding under specific conditions. nih.gov
The 2-(p-tolyl)propan-2-yl group is a bulky tertiary alkyl substituent. This steric hindrance plays a significant role in the SuFEx reactivity of the molecule. The bulky group partially shields the sulfur(VI) center, which can decrease the rate of nucleophilic attack compared to less hindered primary or secondary alkyl sulfofluoridates.
This steric effect can be leveraged to control selectivity. For instance, smaller, more accessible nucleophiles may react preferentially over larger, bulkier ones. Furthermore, the steric hindrance around the sulfur atom can increase the relative importance of competing reaction pathways, particularly nucleophilic substitution at the tertiary carbon center (see Section 3.2.1). The choice of catalyst and reaction conditions becomes critical to ensure that the desired SuFEx pathway is favored over alternative reactions.
Other Reaction Pathways and Substitutional Behavior
Beyond the desired SuFEx pathway, this compound can undergo other transformations, primarily involving the tertiary carbon atom. The competition between substitution at the sulfur versus the carbon is a key mechanistic feature of this compound.
The tertiary carbon atom attached to the sulfonate oxygen is a prime site for nucleophilic substitution. Due to the steric bulk of the 2-(p-tolyl)propan-2-yl group, an Sₙ2-type backside attack is highly disfavored. youtube.com Instead, a dissociative Sₙ1 mechanism is the dominant pathway for substitution at this carbon.
The Sₙ1 pathway is facilitated by two main factors:
Carbocation Stability : The departure of the sulfofluoridate leaving group generates a 2-(p-tolyl)propan-2-yl cation. This tertiary carbocation is significantly stabilized by both hyperconjugation from the methyl groups and resonance delocalization of the positive charge into the adjacent p-tolyl aromatic ring.
Leaving Group Ability : The sulfofluoridate anion is a good leaving group, capable of stabilizing the negative charge.
Reactions under conditions that favor carbocation formation, such as the use of polar protic solvents (e.g., water, alcohols), will promote the Sₙ1 pathway. youtube.comkhanacademy.orgyoutube.com This results in the formation of products derived from the trapping of the carbocation by the nucleophile or solvent, often leading to a mixture of substitution and elimination products.
| Feature | SuFEx (at Sulfur) | Sₙ1 (at Carbon) |
|---|---|---|
| Site of Attack | Sulfur(VI) atom | Tertiary Carbon atom |
| Bond Cleaved | S—F | C—O |
| Key Intermediate | Pentacoordinate sulfur species (transition state or intermediate) | Tertiary carbocation (2-(p-tolyl)propan-2-yl cation) |
| Stereochemistry | Not applicable at sulfur center | Racemization (if carbon were chiral) |
| Favorable Conditions | Aprotic solvents, specific catalysts (bases, Lewis acids) | Polar protic solvents, non-nucleophilic conditions |
The primary bond cleavage events dictate the final product distribution.
S-F Bond Cleavage : This cleavage is the hallmark of the SuFEx reaction. It leads to the formation of a new bond between sulfur and the incoming nucleophile (e.g., S-N or S-O), with the fluoride ion acting as the leaving group. This pathway preserves the 2-(p-tolyl)propan-2-yloxy moiety attached to the sulfur.
C-O-S Bond Cleavage : Cleavage of the C-O bond is characteristic of the Sₙ1 reaction pathway. This heterolytic cleavage results in the formation of the resonance-stabilized 2-(p-tolyl)propan-2-yl carbocation and the sulfofluoridate anion. This pathway is a significant competitive route, particularly under solvolytic conditions, and represents the primary alternative to SuFEx reactivity.
Computational Chemistry and Spectroscopic Probing of Intermediates
No dedicated computational or in situ spectroscopic studies specifically targeting this compound were found in the available literature. Research in this area would be necessary to elucidate the specific energetic pathways and observe the transient species involved in its reactions.
There are no published quantum mechanical studies that have specifically calculated the reaction energetics or modeled the transition states for reactions involving this compound. Such studies would be valuable for understanding the stability of potential carbocation intermediates and the energy barriers for various reaction pathways, but this data is not currently available.
No experimental research employing in situ spectroscopic techniques to analyze the reaction of this compound has been reported. Techniques such as NMR, IR, or UV-Vis spectroscopy, applied under reaction conditions, would be required to directly observe and characterize any fleeting intermediates, but no such investigations have been documented for this compound.
Chemical Transformations and Derivatization Strategies
SuFEx Reactions with Diverse Nucleophiles
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a powerful click chemistry platform that utilizes the robust reactivity of the S-F bond. nih.govresearchgate.net The sulfofluoridate group in 2-(p-Tolyl)propan-2-yl sulfofluoridate is an active participant in these reactions, allowing for the formation of new linkages with a wide array of nucleophiles. The efficiency of these reactions can often be enhanced through the use of catalysts such as tertiary amines, amidines, or phosphazenes. nih.gov
While less common in SuFEx chemistry, which typically involves heteroatom nucleophiles, the reaction of sulfonyl fluorides with certain carbon-based nucleophiles can lead to the formation of carbon-carbon bonds. These reactions often require specific activation of the nucleophile. For instance, organometallic reagents or stabilized carbanions could potentially displace the fluoride to form a new C-S bond, which can then be further manipulated. However, direct C-C bond formation via SuFEx with this specific compound is not extensively documented and represents an area for further research.
The reaction of this compound with heteroatom nucleophiles is a cornerstone of its application in SuFEx chemistry. This allows for the facile construction of molecules with diverse functionalities.
Oxygen Nucleophiles: Alcohols and phenols are common nucleophiles in SuFEx reactions, leading to the formation of sulfonate esters. The reaction with an alcohol (R'-OH) would yield the corresponding 2-(p-Tolyl)propan-2-yl sulfonate ester. These reactions are often catalyzed by bases that facilitate the deprotonation of the alcohol.
Nitrogen Nucleophiles: Primary and secondary amines react readily with sulfonyl fluorides to produce sulfonamides. The reaction of this compound with a primary amine (R'-NH2), for example, would yield the corresponding N-substituted sulfonamide.
Sulfur Nucleophiles: Thiols can also act as nucleophiles in SuFEx chemistry, reacting with sulfonyl fluorides to form thiosulfonates.
The general scheme for these SuFEx reactions can be represented as follows:
| Nucleophile (Nu-H) | Product | Linkage Formed |
| R'-OH (Alcohol/Phenol) | 2-(p-Tolyl)propan-2-yl-O-SO2-OR' | Sulfonate Ester |
| R'-NH2 (Primary Amine) | 2-(p-Tolyl)propan-2-yl-O-SO2-NHR' | Sulfonamide |
| R'R''NH (Secondary Amine) | 2-(p-Tolyl)propan-2-yl-O-SO2-NR'R'' | Sulfonamide |
| R'-SH (Thiol) | 2-(p-Tolyl)propan-2-yl-O-SO2-SR' | Thiosulfonate |
Functionalization of the Aromatic Moiety
The p-tolyl group of this compound provides a handle for further molecular elaboration through reactions on the aromatic ring.
The p-tolyl group is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing methyl and 2-sulfofluoridatopropan-2-yl substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions. The methyl group is an activating, ortho-, para-director, while the bulky alkyl group is also weakly activating and ortho-, para-directing. Given that the para position is already occupied by the methyl group, electrophilic attack is expected to occur at the positions ortho to the 2-sulfofluoridatopropan-2-yl group.
Common EAS reactions that could be applied include:
Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring. uomustansiriyah.edu.iq
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would result in the corresponding halogenated derivative.
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups can be achieved using alkyl halides or acyl halides with a Lewis acid catalyst. uomustansiriyah.edu.iq However, steric hindrance from the bulky 2-sulfofluoridatopropan-2-yl group might influence the feasibility and regioselectivity of these reactions.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
| Electrophilic Reagent | Electrophile (E+) | Product Substituent |
| HNO3/H2SO4 | NO2+ | -NO2 (Nitro) |
| Br2/FeBr3 | Br+ | -Br (Bromo) |
| R-Cl/AlCl3 | R+ | -R (Alkyl) |
| R-COCl/AlCl3 | R-CO+ | -COR (Acyl) |
Beyond classical electrophilic aromatic substitution, modern synthetic methods offer alternative strategies for functionalizing the p-tolyl ring. These can include transition metal-catalyzed C-H activation/functionalization reactions. Such methods can offer different regioselectivities compared to traditional EAS reactions and may be more tolerant of the existing functional groups.
Leveraging the Sulfofluoridate as a Tunable Leaving Group
The sulfofluoridate moiety, and more broadly sulfonate esters, are recognized as excellent leaving groups in nucleophilic substitution and elimination reactions. wikipedia.org This is due to the ability of the sulfonate group to stabilize a negative charge through resonance. youtube.com The reactivity of the sulfofluoridate as a leaving group can be influenced by the electronic nature of the substituents on the sulfur atom and the structure of the alkyl or aryl group it is attached to.
In the case of this compound, the departure of the sulfofluoridate group would generate a tertiary carbocation, 2-(p-tolyl)propan-2-yl cation. The stability of this carbocation, being both tertiary and benzylic, would facilitate reactions that proceed through an SN1-type mechanism. The leaving group ability is comparable to other sulfonates like tosylates and mesylates, which are widely used in organic synthesis to activate alcohols for nucleophilic substitution. wikipedia.org
The rate of departure of the sulfofluoridate leaving group can be influenced by solvent polarity and the nature of the incoming nucleophile. This tunable reactivity makes it a valuable functional group in the design of reactive probes and intermediates in multi-step syntheses.
Regioselective and Stereoselective Functionalizations
The unique chemical properties of the sulfofluoridate group in "this compound" open avenues for regioselective and stereoselective functionalizations, although specific literature on this particular compound is not extensively detailed. The principles guiding these transformations can be inferred from the broader class of sulfur(VI) fluorides, which have garnered significant interest in various fields of chemistry.
The primary site of reactivity in "this compound" is the sulfur atom of the sulfofluoridate moiety. This group is known for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a concept that has been likened to "click chemistry" due to its reliability and specificity. researchgate.net Such reactions involve the selective substitution of the fluoride ion by a nucleophile, a process that is inherently regioselective at the sulfur center.
While the sulfofluoridate group itself is the reactive center, the steric and electronic properties of the 2-(p-tolyl)propan-2-yl group can influence the accessibility of the sulfur atom to incoming nucleophiles. This can be exploited to achieve regioselectivity in molecules possessing multiple electrophilic sites.
In the context of stereoselectivity, if the parent molecule were to contain chiral centers, the sulfofluoridate group could potentially be used as a handle for diastereoselective transformations. However, "this compound" itself is achiral. Therefore, stereoselective functionalizations would necessitate the introduction of a chiral element, such as a chiral nucleophile or a chiral catalyst, to induce asymmetry in the product.
One of the most promising areas for the application of compounds like "this compound" in highly selective reactions is in the field of chemical biology, particularly as mechanism-based inhibitors or "suicide inhibitors" of enzymes. uniroma1.itwikipedia.org In this scenario, the compound is designed to mimic the natural substrate of an enzyme. Upon binding to the enzyme's active site, the enzyme's own catalytic machinery processes the inhibitor, leading to the formation of a highly reactive intermediate. nih.gov This intermediate then forms a covalent bond with a specific amino acid residue within the active site, leading to irreversible inhibition. uniroma1.itgenscript.com
This process is a prime example of regioselectivity, as the covalent modification occurs at a specific location within the protein. Furthermore, because enzyme active sites are chiral environments, the binding and subsequent reaction can be highly stereoselective. For a compound like "this compound," the enzyme could catalyze the cleavage of the S-F bond, and the resulting sulfonyl group could acylate a nucleophilic residue such as serine, threonine, or cysteine. The specificity of this interaction is dictated by the precise three-dimensional arrangement of the inhibitor within the active site.
The table below summarizes the potential for regioselective and stereoselective functionalizations of "this compound" based on the reactivity of analogous sulfonyl fluorides.
| Transformation Type | Description | Key Principles | Potential Outcome |
| Regioselective SuFEx Reaction | Nucleophilic substitution at the sulfur atom of the sulfofluoridate group. | The S-F bond is the most reactive site for nucleophilic attack. | Formation of sulfonates, sulfonamides, etc., with high regioselectivity. |
| Stereoselective Reaction with Chiral Nucleophiles | Reaction of the sulfofluoridate with a chiral nucleophile to generate a chiral product. | The stereochemistry of the product is determined by the chirality of the nucleophile. | Enantioenriched or diastereomerically enriched sulfonate esters or sulfonamides. |
| Enzyme-Mediated Covalent Modification (Suicide Inhibition) | The compound acts as a mechanism-based inactivator of a target enzyme. | The enzyme's catalytic action unmasks a reactive species that covalently modifies the active site. | Highly regioselective and stereoselective inactivation of a specific biological target. uniroma1.itwikipedia.org |
It is important to note that while the general reactivity of sulfonyl fluorides supports these potential transformations, detailed experimental studies on "this compound" are required to fully elucidate its behavior in regioselective and stereoselective reactions. The development of catalytic enantioselective reactions involving sulfonyl fluorides is an emerging area of research, and it is conceivable that such methodologies could be applied to this compound in the future. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The 2-(p-Tolyl)propan-2-yl sulfofluoridate molecule can be envisioned as a versatile building block in the synthesis of complex organic molecules. The sulfofluoridate group is a highly efficient electrophile that can react with a wide range of nucleophiles under specific conditions, leading to the formation of stable covalent bonds. This reactivity is central to its potential utility.
The tertiary benzylic nature of the "2-(p-Tolyl)propan-2-yl" portion of the molecule introduces steric bulk, which can be strategically employed to influence the stereochemical outcome of reactions. Furthermore, this group can act as a protecting group or be a core structural element in the final target molecule.
Key potential transformations include:
Nucleophilic Substitution: The fluoride (B91410) ion is an excellent leaving group in the context of SuFEx chemistry, allowing for substitution by various nucleophiles such as phenols, amines, and thiols to form the corresponding sulfonate esters, sulfonamides, and thiosulfonates.
Cross-Coupling Reactions: Aryl and alkyl sulfonyl fluorides can participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-sulfur and carbon-carbon bonds. This opens avenues for creating complex molecular scaffolds.
Below is a table illustrating the potential of this compound in various synthetic transformations based on the known reactivity of analogous sulfonyl fluorides.
| Transformation | Potential Nucleophile/Reagent | Resulting Linkage | Potential Application Area |
| Sulfonylation | Phenols, Alcohols | -SO2-O- | Synthesis of biologically active esters |
| Sulfamidation | Primary/Secondary Amines | -SO2-N< | Medicinal chemistry, agrochemicals |
| Thiosulfonylation | Thiols | -SO2-S- | Synthesis of novel sulfur-containing compounds |
| Cross-Coupling | Organometallic reagents (e.g., boronic acids) | -SO2-C- | Construction of complex carbon skeletons |
This table is illustrative and based on the general reactivity of sulfonyl fluorides. Specific reaction conditions for this compound would require experimental determination.
Integration into Polymeric Materials and Macromolecular Architectures
The reactivity of the sulfofluoridate group makes this compound a candidate for the synthesis of novel polymers and macromolecular structures. It could potentially be used as a monomer or a functionalizing agent for existing polymers.
As a monomer, it could undergo polycondensation reactions with difunctional nucleophiles (e.g., bisphenols, diamines) to create polysulfonates or polysulfonamides. The bulky 2-(p-Tolyl)propan-2-yl group would likely impart unique physical properties to the resulting polymers, such as:
Increased Thermal Stability: The rigid aromatic and quaternary carbon structure could enhance the glass transition temperature and thermal stability of the polymer.
Improved Solubility: The p-tolyl group might enhance solubility in organic solvents compared to unsubstituted aromatic polymers.
Modified Mechanical Properties: The steric hindrance could affect chain packing and thus influence the mechanical properties of the material.
The table below outlines potential polymer architectures that could be synthesized using this compound.
| Polymer Type | Comonomer | Repeating Unit Linkage | Potential Polymer Properties |
| Polysulfonate | Bisphenol A | Ar-O-SO2-C(CH3)2-Ar- | High thermal stability, good mechanical strength |
| Polysulfonamide | Hexamethylenediamine | -NH-(CH2)6-NH-SO2-C(CH3)2-Ar- | Potentially improved processability, unique solubility |
| Functionalized Polymer | Poly(styrene) (post-polymerization modification) | Grafted onto the polymer backbone | Modified surface properties, sites for further reactions |
This table represents hypothetical applications in polymer synthesis. The feasibility and resulting properties would need to be experimentally verified.
Role in the Design and Synthesis of Advanced Functional Materials
Beyond basic polymers, this compound could be instrumental in the creation of advanced functional materials. The robust S-F bond and its selective reactivity allow for its incorporation into materials where chemical stability and specific functionalities are paramount.
Potential applications in this domain include:
Organic Electronics: The sulfonyl group is strongly electron-withdrawing, and its incorporation into conjugated organic molecules could be used to tune their electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
High-Performance Coatings: Polymers derived from this compound could exhibit high resistance to chemical degradation and thermal stress, making them suitable for protective coatings in harsh environments.
Membranes for Separations: The defined structure of polymers incorporating the 2-(p-Tolyl)propan-2-yl group could lead to materials with specific pore sizes and chemical affinities, useful for gas separation or filtration membranes.
Potential in Click-Chemistry-Enabled Bioconjugation and Chemical Biology Probes
One of the most promising areas of application for sulfofluoridates is in the realm of "click chemistry," specifically SuFEx. nih.gov This type of chemistry is characterized by high efficiency, selectivity, and biocompatibility, making it ideal for biological applications. researchgate.netrsc.org
The sulfofluoridate group can react selectively with the phenolic side chain of tyrosine residues in proteins under biocompatible conditions. nih.gov This "tyrosine-click" reaction provides a powerful tool for protein modification and bioconjugation. nih.govnih.gov this compound could, therefore, serve as a chemical probe to label and study proteins.
Key aspects of its potential in this field include:
Protein Labeling: By attaching a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) to the p-tolyl ring, the entire compound could be used to selectively attach the reporter to a protein of interest via the tyrosine-SuFEx reaction.
Development of Covalent Inhibitors: The sulfonyl fluoride group can form stable covalent bonds with nucleophilic amino acid residues in an enzyme's active site, leading to irreversible inhibition. bldpharm.com The specificity of such an inhibitor would be determined by the 2-(p-Tolyl)propan-2-yl moiety.
Biomaterial Functionalization: Surfaces of biomaterials could be functionalized with this compound to create a reactive handle for the subsequent attachment of proteins, peptides, or other bioactive molecules.
The following table summarizes the potential applications in bioconjugation and chemical biology.
| Application | Target Biomolecule | Reaction Principle | Potential Outcome |
| Protein Labeling | Proteins containing accessible tyrosine residues | Tyrosine-SuFEx Click Chemistry | Visualization and tracking of proteins in vitro and in vivo |
| Enzyme Inhibition | Enzymes with nucleophilic active site residues | Covalent bond formation | Development of targeted therapeutics |
| Bioconjugation | Peptides, DNA, or other biomolecules with suitable nucleophiles | SuFEx Ligation | Creation of complex biomolecular constructs for diagnostics or drug delivery nih.gov |
The successful application in these areas would depend on the specific reactivity and steric accessibility of this compound in complex biological systems.
Analytical and Spectroscopic Methodologies for Characterization and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-(p-Tolyl)propan-2-yl sulfofluoridate". By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's connectivity and environment of each atom can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "this compound," the expected signals are:
Aromatic Protons: The p-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the isopropyl group will be distinct from those ortho to the sulfofluoridate group.
Isopropyl Protons: The six equivalent methyl protons of the propan-2-yl group will produce a singlet in the aliphatic region (typically δ 1.5-2.0 ppm).
Methyl Protons of Tolyl Group: The methyl group attached to the aromatic ring will show a singlet at around δ 2.3-2.5 ppm. chegg.comchemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For "this compound," the anticipated chemical shifts are:
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons of the p-tolyl group, typically in the range of δ 120-150 ppm. The ipso-carbons (attached to the isopropyl and sulfofluoridate groups) will have characteristic shifts. Quaternary carbons generally show weaker signals.
Isopropyl Carbons: Two signals are expected for the propan-2-yl group: one for the two equivalent methyl carbons (δ 20-30 ppm) and one for the quaternary carbon attached to the sulfofluoridate group (δ 70-80 ppm).
Tolyl Methyl Carbon: A single peak for the tolyl methyl group is expected in the aliphatic region (around δ 21 ppm).
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for compounds containing fluorine. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this technique is highly sensitive. For "this compound," a single signal is expected for the fluorine atom of the sulfofluoridate group. The chemical shift for aryl sulfonyl fluorides typically appears in the range of +40 to +80 ppm relative to a CFCl₃ standard. ucsb.edualfa-chemistry.com
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic (ortho to C(CH₃)₂) | ~7.2-7.4 | Doublet |
| ¹H | Aromatic (ortho to SO₂F) | ~7.8-8.0 | Doublet |
| ¹H | Tolyl -CH₃ | ~2.3-2.5 | Singlet |
| ¹H | Isopropyl -C(CH₃)₂ | ~1.6-1.8 | Singlet |
| ¹³C | Aromatic C-H | ~125-130 | - |
| ¹³C | Aromatic C-C | ~135-145 | - |
| ¹³C | Isopropyl C(CH₃)₂ | ~75-85 | - |
| ¹³C | Isopropyl C(CH₃)₂ | ~25-30 | - |
| ¹³C | Tolyl -CH₃ | ~21 | - |
| ¹⁹F | -SO₂F | +40 to +80 | Singlet |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of "this compound." Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the confident assignment of a molecular formula. uci.edu For organofluorine compounds, this accuracy is vital for distinguishing between compounds with similar nominal masses. nih.govresearchgate.net
The fragmentation pattern observed in the mass spectrum can also provide structural information. For aryl sulfonyl compounds, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂), which would correspond to a neutral loss of 64 Da. nih.govresearchgate.net Other potential fragmentations could include the loss of the fluorine atom or cleavage of the isopropyl group.
| Technique | Information Obtained | Expected Observations for C₁₀H₁₃FO₂S |
| HRMS (e.g., ESI-TOF, Orbitrap) | Accurate mass and elemental composition | Calculated accurate mass for [M+H]⁺, [M+Na]⁺, or other adducts. |
| Tandem MS (MS/MS) | Fragmentation pathways and structural information | Neutral loss of SO₂ (64 Da), loss of F (19 Da), cleavage of the isopropyl group. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show strong absorption bands characteristic of the sulfonyl fluoride (B91410) and aromatic moieties.
S=O Stretching: The sulfonyl group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations, typically in the ranges of 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively.
S-F Stretching: A strong absorption band corresponding to the sulfur-fluorine bond stretch is expected, generally appearing in the region of 800-900 cm⁻¹.
Aromatic C-H Stretching: These vibrations are typically observed just above 3000 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
C-H Bending: Out-of-plane bending vibrations for the p-substituted ring can provide further structural confirmation.
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the p-substituted aromatic ring is often a strong and characteristic band in the Raman spectrum.
S-S and C-S Bonds: While not present in the parent molecule, Raman spectroscopy is effective in identifying disulfide or other sulfur-sulfur linkages that might be present as impurities or byproducts. upi.edu
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Asymmetric S=O Stretch | Sulfonyl | 1400-1450 | 1400-1450 | Strong (IR), Weak (Raman) |
| Symmetric S=O Stretch | Sulfonyl | 1200-1240 | 1200-1240 | Strong (IR), Strong (Raman) |
| S-F Stretch | Sulfofluoridate | 800-900 | 800-900 | Strong (IR) |
| Aromatic C-H Stretch | p-Tolyl | >3000 | >3000 | Medium (IR) |
| Aromatic C=C Stretch | p-Tolyl | 1450-1600 | 1450-1600 | Medium-Strong (IR & Raman) |
Chromatographic Techniques (GC, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Sulfonyl fluorides are generally more volatile and stable than the corresponding sulfonyl chlorides or sulfonic acids, making them amenable to GC analysis. oup.comoup.com When coupled with a mass spectrometer (GC-MS), this technique can separate and identify the components of a reaction mixture, including starting materials, intermediates, byproducts, and the final product. For less volatile related compounds like sulfonic acids, derivatization to more volatile esters or fluorides may be necessary prior to GC analysis. unlv.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. sielc.com Reverse-phase HPLC, using a C18 or similar column with a mobile phase of acetonitrile (B52724) and water, is a common method for the analysis of aryl sulfonyl compounds. illinois.edunih.gov HPLC can be used to:
Determine the purity of the final product by quantifying any impurities present.
Monitor the progress of a reaction by measuring the consumption of reactants and the formation of the product over time.
Isolate and purify the desired compound from a reaction mixture using preparative HPLC.
| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detector | Application |
| GC | Capillary column (e.g., HP-5) | Helium | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Purity assessment, analysis of volatile impurities. |
| HPLC | C18 reverse-phase | Acetonitrile/Water gradient | UV-Vis, Mass Spectrometer (MS) | Purity assessment, reaction monitoring, quantification. |
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green chemistry principles is a driving force in modern synthetic methodology. For 2-(p-Tolyl)propan-2-yl sulfofluoridate, future research will likely focus on developing more environmentally benign and efficient synthetic pathways. Current methods often rely on reagents that can be hazardous and produce significant waste.
Emerging technologies such as flow chemistry and mechanochemistry could offer viable alternatives. Flow chemistry allows for reactions to be carried out in a continuous manner, offering better control over reaction parameters and minimizing waste. Mechanochemistry, on the other hand, utilizes mechanical force to drive chemical reactions, often in the absence of solvents.
Additionally, the exploration of catalytic methods for the synthesis of this compound is a promising avenue. The use of earth-abundant metal catalysts or organocatalysts could replace traditional stoichiometric reagents, leading to more sustainable processes. The direct fixation of sulfur dioxide (SO2) into organic molecules is another area of interest that could provide a more atom-economical route to sulfonyl compounds. nih.gov
Table 1: Comparison of Potential Synthetic Routes for this compound Note: The data in this table is illustrative and based on general principles of synthetic chemistry, as specific data for this compound is not readily available.
| Synthetic Route | Potential Advantages | Potential Challenges |
|---|---|---|
| Traditional Batch Synthesis | Well-established procedures for similar compounds. | Potential for significant solvent waste and use of hazardous reagents. |
| Flow Chemistry | Improved safety, scalability, and reduced waste. | Requires specialized equipment and optimization of reaction conditions. |
| Mechanochemistry | Solvent-free or reduced solvent conditions, high efficiency. | Scalability can be a challenge for some reactions. |
| Catalytic Methods | High atom economy, reduced waste, potential for milder reaction conditions. | Catalyst development and optimization can be time-consuming. |
Discovery of Novel Reactivities and Transformation Pathways
The reactivity of sulfofluoridates is a rich area for exploration. While their role in "Sulfur(VI) Fluoride (B91410) Exchange" (SuFEx) click chemistry is well-recognized, the specific reactivity of this compound remains to be fully elucidated. researchgate.net Future research is expected to uncover novel transformation pathways for this compound.
One area of interest is the investigation of its use as a precursor to other functional groups. The sulfofluoridate moiety can potentially be displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities. The steric hindrance provided by the tertiary carbon attached to the sulfofluoridate group may lead to unique selectivity in these reactions.
Furthermore, the electronic properties of the tolyl group can be modulated to fine-tune the reactivity of the sulfofluoridate. The introduction of electron-donating or electron-withdrawing substituents on the aromatic ring could have a significant impact on the compound's stability and reactivity profile.
Expansion of Applications in Diverse Chemical Disciplines
The unique properties of this compound suggest its potential for a wide range of applications. In materials science, it could serve as a building block for the synthesis of novel polymers with tailored properties. The incorporation of the sulfofluoridate group could enhance thermal stability, flame retardancy, or dielectric properties.
In medicinal chemistry, sulfonyl-containing compounds are prevalent in a variety of therapeutic agents. The development of efficient methods for incorporating the 2-(p-Tolyl)propan-2-yl sulfonyl group could lead to the discovery of new drug candidates with improved pharmacological profiles.
The field of agrochemicals also presents opportunities for the application of this compound. Sulfonylureas, for example, are a well-known class of herbicides. Research into the biological activity of derivatives of this compound could lead to the development of new and more effective crop protection agents.
Table 2: Potential Applications of this compound and its Derivatives Note: This table presents hypothetical applications based on the known functions of similar chemical structures.
| Discipline | Potential Application | Rationale |
|---|---|---|
| Materials Science | Monomer for specialty polymers | The sulfonyl group can impart desirable properties such as thermal stability and flame retardancy. |
| Medicinal Chemistry | Scaffold for drug discovery | Sulfonamides are a common motif in pharmaceuticals; this compound offers a novel building block. |
| Agrochemicals | Precursor for herbicides or pesticides | The sulfonyl group is a key component of several classes of agrochemicals. |
| Organic Synthesis | Versatile building block | The sulfofluoridate can be transformed into a variety of other functional groups. |
Interdisciplinary Research Opportunities in Sulfofluoridate Chemistry
The study of this compound is not confined to the realm of synthetic organic chemistry. Its unique properties and potential applications create opportunities for collaboration across various scientific disciplines.
Computational chemists can play a crucial role in predicting the reactivity and properties of this compound through theoretical calculations. This can help guide experimental work and accelerate the discovery of new applications.
Collaboration with materials scientists will be essential for developing and characterizing new polymers and materials derived from this compound. Their expertise in materials testing and characterization will be invaluable in assessing the performance of these new materials.
Furthermore, partnerships with biologists and pharmacologists will be necessary to explore the potential of this compound and its derivatives in medicinal and agricultural applications. These collaborations will be vital for evaluating the biological activity and safety of any new compounds developed.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for 2-(p-Tolyl)propan-2-yl sulfofluoridate?
- Methodological Answer : The synthesis typically involves sulfonylation of 2-(p-tolyl)propan-2-ol using fluorosulfonic acid derivatives under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and inert atmosphere (e.g., nitrogen). Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for structural confirmation) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity analysis via HPLC with UV detection (λ = 254 nm) is recommended to quantify residual solvents or byproducts .
Q. How does the stability of this compound vary under different storage and reaction conditions?
- Methodological Answer : Stability studies should assess hydrolysis susceptibility (e.g., in aqueous buffers at pH 3–10) and thermal decomposition (TGA/DSC analysis). For storage, inert atmospheres and low temperatures (–20°C in desiccated amber vials) are critical. Kinetic studies using ¹⁹F NMR can track fluoride release over time, while LC-MS monitors degradation products. Comparative data from structurally analogous sulfonyl fluorides (e.g., p-toluenesulfonyl chloride) suggest hydrolytic instability above pH 7, necessitating controlled handling .
Q. What role does this compound play as a sulfonylating agent in organic synthesis?
- Methodological Answer : The sulfonyl fluoride group reacts selectively with nucleophiles (e.g., amines, thiols) under mild conditions. For example, in peptide chemistry, it can modify cysteine residues without oxidizing disulfide bonds. Reaction optimization requires solvent screening (e.g., DMF vs. THF) and stoichiometric titration (1:1 to 1:2 molar ratios). Monitoring via TLC or in situ IR spectroscopy ensures completion. Post-reaction purification via silica gel chromatography or recrystallization is typical .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound?
- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or measurement techniques. Systematic replication studies under controlled conditions (e.g., standardized NMR acquisition parameters) are essential. Cross-validate data using orthogonal methods: X-ray crystallography for structural confirmation, or computational NMR prediction (DFT calculations) to compare experimental shifts. Meta-analyses of literature should highlight variables like reaction scale or catalyst traces that may explain inconsistencies .
Q. What computational approaches are effective in predicting the reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies for sulfonylation reactions. Solvent effects are incorporated via continuum models (e.g., PCM). Molecular dynamics simulations (MD) may elucidate interactions in biological systems (e.g., protein binding). Validation requires comparison with kinetic isotope effects (KIEs) or Hammett plots from experimental data .
Q. How does this compound interact with biomolecules in in vitro studies, and what methodological controls are critical?
- Methodological Answer : For protein modification, use fluorescent probes (e.g., dansyl tags) to track sulfonylation efficiency. Control experiments must include:
- Blank reactions (no compound) to rule out non-specific binding.
- Competitive inhibition assays (e.g., excess thiols or amines).
- Mass spectrometry (MALDI-TOF) to confirm site-specific modifications.
- Circular dichroism (CD) to assess structural perturbations post-reaction. Biological activity assays (e.g., enzymatic inhibition) should correlate modification extent with functional changes .
Methodological Framework for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
